2-(Isopropylthio)-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various strategies, including the reaction of 1,2-diaminobenzimidazole with carbon disulfide to produce triazolobenzimidazole derivatives, a process that can be further modified to introduce isopropylthio groups. The synthesized compounds are often evaluated for their biological activities, demonstrating the versatility of benzimidazole synthesis methods (Mohamed et al., 2006).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 2-(Isopropylthio)-1H-benzimidazole, is characterized by the presence of a benzimidazole core with various substituents influencing their chemical and physical properties. The structure-activity relationship studies often highlight the impact of these substituents on the compound's biological efficacy (Kühler et al., 1998).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, including alkylation, acylation, and sulfonation, to yield various functionalized compounds. These reactions are crucial for modifying the chemical properties of the benzimidazole core, enhancing its biological activities or tailoring it for specific applications. The reactivity of the benzimidazole ring towards different reagents plays a significant role in the diversity of compounds synthesized from this heterocycle (Crooks et al., 1979).
Scientific Research Applications
Mechanism of Action and Biological Impact
Benzimidazole compounds, including those structurally related to 2-(Isopropylthio)-1H-benzimidazole, have been intensively studied for their fungicidal and anthelmintic properties. They act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, which is crucial for cell division. This action makes them effective in agriculture and veterinary medicine for controlling fungal infections and parasitic worms, respectively. Their mechanism also finds experimental use in cancer chemotherapy research, aiming at disrupting cell division in cancerous cells (Davidse, 1986).
Anticancer Potential
The structural resemblance of benzimidazole derivatives to the naturally occurring purines underlies their broad spectrum of biological activities. Recent research highlights the anticancer potential of benzimidazole hybrids through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin disruption. These mechanisms contribute to the compounds' ability to induce apoptosis, inhibit cancer cell growth, and disrupt cancer cell metabolism, making them promising candidates for anticancer therapy (Akhtar et al., 2019).
Variability in Chemistry and Properties
The chemistry of benzimidazole derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs, demonstrates significant variability. These compounds exhibit a wide range of properties, including different protonated/deprotonated forms, complex formation capabilities, and biological and electrochemical activities. This variability not only provides a rich area for research but also suggests the potential for these compounds to be tailored for specific scientific applications, ranging from material science to biomedicine (Boča et al., 2011).
Therapeutic Potential Beyond Anticancer Applications
Beyond their anticancer properties, benzimidazole derivatives exhibit a wide array of pharmacological activities. They have been recognized for their potential against various diseases due to their structural similarity to bioactive molecules. This comprehensive utility spans antibacterial, antiviral, antifungal, and antiparasitic applications, underpinning the versatility and significant interest in benzimidazole compounds in drug discovery and development (Brishty et al., 2021).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes precautions to be taken while handling the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.
properties
IUPAC Name |
2-propan-2-ylsulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAKQCSXVMTUGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364225 |
Source
|
Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylthio)-1H-benzimidazole | |
CAS RN |
124530-70-7 |
Source
|
Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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